(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-10-22-6-3-14(13)26-12-4-7-24(8-5-12)16(25)11-1-2-15(23-9-11)17(19,20)21/h1-3,6,9-10,12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSOIZWNRWJJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of 3-Chloropyridin-4-ol: : A crucial starting material, 3-chloropyridin-4-ol, can be synthesized via chlorination of pyridine derivatives.
Etherification: : Reacting 3-chloropyridin-4-ol with piperidin-1-yl groups under specific conditions to yield (3-chloropyridin-4-yl)oxy piperidine.
Ketone Formation: : Introducing the trifluoromethyl ketone group via a reaction between pyridine derivatives and trifluoromethyl sources.
Industrial Production Methods: The production involves large-scale synthesis, focusing on optimizing yields and minimizing by-products. This typically uses high-throughput techniques, continuous flow reactors, and stringent purification processes like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: : Reduction of the ketone group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : Halogen substitutions on the chloro and trifluoromethyl groups using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halide salts, nucleophiles like amines or alkoxides.
Major Products:
Oxidation: : N-oxides and related oxidized derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Diverse substituted derivatives depending on the nucleophile or electrophile.
Scientific Research Applications
The compound has diverse applications across various scientific disciplines:
Chemistry: : Utilized as a synthetic intermediate in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored for its pharmacological activities, including potential as a precursor for drug development targeting specific molecular pathways.
Industry: : Used in the development of advanced materials with specific chemical resistance and stability properties.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and trifluoromethyl groups significantly influence its binding affinity and specificity, often enhancing its activity through improved molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with structurally related compounds from literature and patents:
Table 1: Key Structural Comparisons
Key Findings:
Substituent Effects: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to analogs with methoxy or fluoro groups (e.g., ’s 6-fluoro-pyridine derivative) .
Electronic Properties: The methanone bridge polarizes electron density between the two heterocycles, a feature shared with other piperidinyl methanones (–5) but absent in non-ketone-linked analogs .
Similarity Metrics :
- Tanimoto coefficients () and graph-based comparisons () highlight moderate similarity (0.4–0.6) between the target compound and derivatives, driven by shared piperidine-pyridine motifs but diverging substituents .
Biological Activity
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine core and various substituents, suggests diverse biological activities, particularly in the realm of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a piperidine ring, a chloropyridine moiety, and a trifluoromethyl-substituted pyridine, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play crucial roles in cellular signaling pathways. For instance, it may inhibit kinases involved in tumorigenesis.
- Receptor Modulation : It can modulate receptor functions by binding to active or allosteric sites, affecting downstream signaling pathways.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Exhibits potent inhibition of cancer cell proliferation through kinase inhibition. |
| Anti-inflammatory Effects | Reduces inflammatory responses in vitro and in vivo models. |
| Neuroprotective Properties | Potentially protects neuronal cells from apoptosis in neurodegenerative conditions. |
Case Studies and Research Findings
- Antitumor Effects : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines. The mechanism involved the blockade of specific signaling pathways critical for tumor growth and survival.
- Anti-inflammatory Mechanism : Research indicated that the compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection : In a model of neurodegeneration, the compound was found to prevent neuronal cell death induced by oxidative stress, indicating its potential therapeutic role in diseases like Alzheimer's.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Rapid absorption was noted following oral administration.
- Distribution : The compound demonstrated a favorable brain/plasma distribution ratio, which is crucial for treating central nervous system disorders.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism with identifiable metabolites that retain some biological activity.
Q & A
Q. How can in vitro ADME assays predict the compound’s metabolic stability and CYP450 inhibition potential?
- Assays :
- Microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to measure IC₅₀ .
- Data interpretation : High Clint (>50% loss in 30 min) suggests need for prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
